tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate
Description
The compound tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate is a spirocyclic molecule featuring a pyrrolo[2,3-c]pyridine core fused to a piperidine ring via a spiro junction. The tert-butyl carbamate group at the 1'-position enhances steric protection and modulates solubility, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in kinase inhibitor development.
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-4-7-17-10-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSKIRJLAHQPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=NC=C3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the synthesis may involve steps such as alkylation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the principles of scale-up synthesis apply. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques. Industrial production may also involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate exhibit a range of biological activities:
-
Anticancer Properties :
- Compounds with similar spiro structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of isatin, which share structural similarities with the compound , exhibit potent antiproliferative activity against HeLa and other cancer cell lines with IC₅₀ values in the low micromolar range .
- The mechanism of action often involves the induction of apoptosis and disruption of microtubule dynamics, leading to cell cycle arrest .
- Antimicrobial Activity :
- Neuroprotective Effects :
Study on Anticancer Activity
A study focused on synthesizing hybrids containing pyrimidine derivatives reported that certain compounds showed promising anticancer activity. The inclusion of a piperidine moiety enhanced the cytotoxicity against colorectal cancer cells, demonstrating the potential of spiro compounds in cancer therapy .
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 1.3 | Apoptosis induction |
| Compound B | HCT116 | 5.0 | Microtubule disruption |
| tert-butyl 2-oxospiro... | DU-145 | TBD | TBD |
Research on Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of various spiro compounds indicated that some derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that underpins these effects, suggesting modifications could enhance efficacy .
Mechanism of Action
The mechanism of action of tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The spiro linkage provides a rigid and unique three-dimensional structure that can enhance binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (Cl, F) enhance reactivity for further derivatization .
- Polar substituents (OH, OMe) improve solubility but may necessitate specialized storage .
- Boronate esters enable modular synthesis of diverse analogs via cross-coupling .
Heterocyclic Core Modifications
Variations in the fused heterocycle significantly impact molecular geometry and target selectivity:
Structural Implications :
- Pyrrolo[2,3-c]pyridine (target compound) vs. pyrrolo[2,3-b]pyridine : The shift from "b" to "c" positioning alters nitrogen atom placement, influencing binding to ATP pockets in kinases .
- Thieno[2,3-c]pyran: Sulfur incorporation could enhance blood-brain barrier penetration compared to oxygenated analogs .
Biological Activity
tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. Its potential applications in drug discovery and development are significant due to its ability to interact with various biological macromolecules.
Chemical Structure and Properties
The IUPAC name of the compound is This compound , with a molecular formula of and a molecular weight of approximately 303.36 g/mol. The InChI key for this compound is XYSKIRJLAHQPQT-UHFFFAOYSA-N .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The spiro structure facilitates binding to these targets, which can modulate various cellular processes including signal transduction and gene expression .
Anticancer Activity
Research has demonstrated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of spiro compounds have shown promising antiproliferative effects against various cancer cell lines:
These studies suggest that this compound may possess similar anticancer properties, warranting further investigation.
Antiviral Activity
The compound has also been noted for potential antiviral applications. A study indicated that spiro compounds can inhibit viral replication by targeting specific viral enzymes or host cell pathways . This suggests that this compound could be explored as a candidate for antiviral drug development.
Antioxidant Properties
Antioxidant activity is another area where this compound may exhibit beneficial effects. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models . This property is crucial in developing therapeutic agents for diseases associated with oxidative damage.
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions using piperidine derivatives and pyrrolo compounds under controlled conditions .
- Biological Evaluation : In vitro assays have been conducted to assess the cytotoxicity and mechanism of action against cancer cell lines. These studies often utilize techniques such as flow cytometry and Western blotting to elucidate the underlying mechanisms .
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate?
A stepwise approach is commonly used for spirocyclic compounds. For example, spiro-piperidine-pyrrolopyridine scaffolds can be synthesized via:
Suzuki coupling : Introduce substituents using boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
Cyclization : Utilize hexamine or other cyclizing agents in acidic media (e.g., acetic acid) to form the pyrrolopyridine core .
Boc protection : Protect the piperidine nitrogen with tert-butyloxycarbonyl (Boc) groups under basic conditions (e.g., NaH) .
Key considerations : Optimize reaction temperature (e.g., 105°C for coupling) and solvent systems (toluene/EtOH for Suzuki reactions) to improve yield .
Q. How can the purity and structural integrity of this compound be validated?
Q. What are the key physical and chemical properties relevant to handling this compound?
- Physical state : Light yellow solid (common for Boc-protected spiro compounds) .
- Solubility : Poor aqueous solubility; dissolve in DMSO, ethanol, or DMF for in vitro studies (typical stock: 50–250 mg/mL) .
- Stability : Store at –20°C in powder form (stable for 2–3 years); avoid prolonged exposure to moisture to prevent Boc deprotection .
Q. What safety precautions are required when working with this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, safety goggles, and face shield .
- Engineering controls : Use fume hoods for weighing and reactions involving volatile reagents (e.g., THF, dichloromethane) .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and consult a physician .
Advanced Research Questions
Q. How can conflicting data on reaction yields or product stability be resolved?
- Controlled reproducibility studies : Vary parameters (e.g., catalyst loading, solvent ratios) and compare with literature (e.g., Suzuki coupling yields range 60–85% depending on substituents) .
- Degradation studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify decomposition pathways (e.g., Boc cleavage under acidic conditions) .
- Computational modeling : Predict thermodynamic stability of spiro conformers using DFT calculations (e.g., Spartan or Gaussian) .
Q. What strategies optimize in vivo bioavailability of this spirocyclic compound?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes for improved absorption .
- PK/PD studies : Monitor plasma half-life in rodent models via LC-MS/MS; adjust dosing intervals based on clearance rates .
Q. How does substitution on the pyrrolopyridine ring affect biological activity?
- SAR studies : Synthesize analogs with halogen (e.g., Cl, Br) or methoxy groups at positions 5 or 7. Test against target receptors (e.g., kinase inhibition assays) .
- Docking simulations : Map binding interactions using crystallographic data of related targets (e.g., CGRP receptors) .
- Electrophilic substitution : Modify reactivity via Friedel-Crafts or Pd-catalyzed C–H activation to introduce diverse substituents .
Q. What analytical methods resolve discrepancies in spirocyclic conformation assignments?
- VT-NMR : Variable-temperature NMR to assess dynamic ring-flipping in piperidine-pyrrolopyridine systems .
- NOESY : Detect through-space correlations between protons in rigid spiro frameworks .
- Synchrotron XRD : High-resolution crystallography to confirm absolute configuration .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for Boc protection to avoid side reactions .
- Troubleshooting low yields : Screen palladium catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling steps .
- Data interpretation : Cross-validate NMR shifts with databases (e.g., PubChem or SciFinder) to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
